molecular formula C8H12Cl3NO B14361485 2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide CAS No. 93248-57-8

2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide

Cat. No.: B14361485
CAS No.: 93248-57-8
M. Wt: 244.5 g/mol
InChI Key: CDUSXFRJGNPJIG-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide is a chemical compound with the molecular formula C8H12Cl3NO It is characterized by the presence of a trichloromethyl group, a cyclohexyl group, and an imine N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide typically involves the oxidation of a precursor amine. One common method is the Cope Elimination, where a tertiary amine is oxidized to form an N-oxide intermediate. This process involves treating the amine with hydrogen peroxide and a base, resulting in the formation of the N-oxide .

Industrial Production Methods

In industrial settings, the production of N-oxides can be achieved using packed-bed microreactors with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent. This method is considered safer, greener, and more efficient compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to form different products.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized species, while reduction can yield amines or other reduced forms.

Scientific Research Applications

2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide exerts its effects involves its ability to act as an oxidizing agent. The N-oxide functional group can participate in redox reactions, influencing various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-cyclohexylethan-1-imine N-oxide is unique due to the combination of its trichloromethyl group, cyclohexyl group, and imine N-oxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

93248-57-8

Molecular Formula

C8H12Cl3NO

Molecular Weight

244.5 g/mol

IUPAC Name

2,2,2-trichloro-N-cyclohexylethanimine oxide

InChI

InChI=1S/C8H12Cl3NO/c9-8(10,11)6-12(13)7-4-2-1-3-5-7/h6-7H,1-5H2

InChI Key

CDUSXFRJGNPJIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[N+](=CC(Cl)(Cl)Cl)[O-]

Origin of Product

United States

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